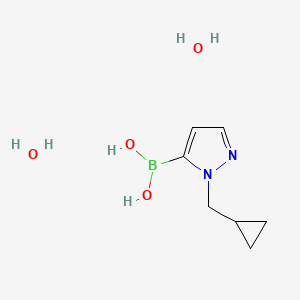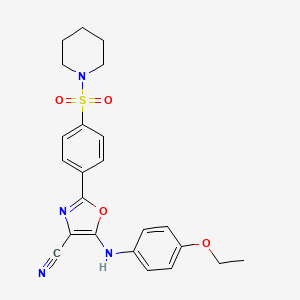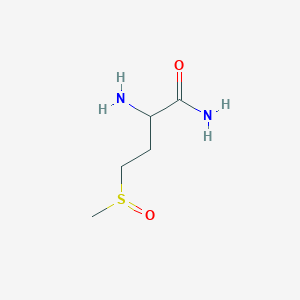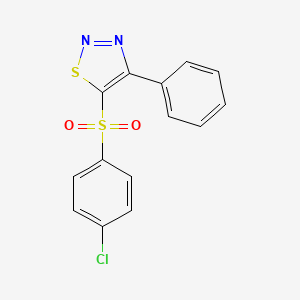
1-(Cyclopropylmethyl)-1H-pyrazole-5-boronic acid, dihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(Cyclopropylmethyl)-1H-pyrazole-5-boronic acid, dihydrate” is a complex organic molecule. It contains a cyclopropylmethyl group, which is a chemical structure derived from cyclopropane . This group has an empirical formula of C3H5 and chemical bonds from each of the three carbons to both of the other two .
Synthesis Analysis
Cyclopropylmethyl groups are typically produced in a cyclopropanation reaction . A modern perspective on the generation of radicals, which are crucial in such reactions, has been offered through the lens of photoredox, metal mediation, redox-active scaffolds, and EDA complexes .
Molecular Structure Analysis
Cyclopropyl groups are highly strained due to the unfavored bond angles (60°). Two orbital models were proposed to describe the bonding situation. The Coulson-Moffit model uses bent bonds. The C-C bonds are formed by overlap of two sp-hybrid orbitals .
Chemical Reactions Analysis
Fleeting radicals can be seen by ring-opening of cyclopropyl methyl radical and 1,2-migration type rearrangements, which are unimolecular radical reactions with known reaction rates .
Wissenschaftliche Forschungsanwendungen
Chemical Reactivity and Synthesis
Synthesis of Heterocycles : Pyrazole derivatives serve as critical intermediates for synthesizing various heterocyclic compounds due to their reactivity. The chemistry of pyrazoline-5-ones, for example, highlights the utility of pyrazole derivatives in generating a wide range of heterocycles, including imidazoles, thiazoles, and pyrans, under mild reaction conditions (Gomaa & Ali, 2020).
Generation of Hexasubstituted Pyrazolines : Hexasubstituted pyrazolines have been synthesized, showcasing the structural uniqueness and potential of pyrazoline derivatives in organic synthesis. These compounds can undergo facile thermolysis to form cyclopropanes, highlighting the versatility of pyrazole-based compounds (Baumstark et al., 2013).
Biological Applications
Biological Activities : Pyrazole derivatives exhibit a wide array of biological activities, including antimicrobial, antifungal, and anticancer properties. Their structural diversity allows for the synthesis of novel compounds with potential therapeutic applications (Sheetal et al., 2018).
Drug Discovery : Pyrazole carboxylic acid derivatives are significant in medicinal chemistry due to their biological activities, such as anti-inflammatory, antidepressant, and antiviral effects. These compounds serve as a scaffold for the development of new drugs (Cetin, 2020).
Material Science and Other Applications
- Metal-Ion Sensing : Certain pyrazole derivatives are explored for metal-ion sensing applications, highlighting the adaptability of these compounds in developing chemosensors and analytical tools. Their ability to form complexes with metal ions can be harnessed for detecting and quantifying metal ions in various contexts (Sharma et al., 2022).
Zukünftige Richtungen
Cyclopropyl-containing compounds have increasing importance in the pharmaceutical industry . Modern science has brought about a plethora of smarter methodologies for the generation of radicals and catalysis of radical reactions . This opens up new vistas for the further applications of this unique scaffold .
Eigenschaften
IUPAC Name |
[2-(cyclopropylmethyl)pyrazol-3-yl]boronic acid;dihydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BN2O2.2H2O/c11-8(12)7-3-4-9-10(7)5-6-1-2-6;;/h3-4,6,11-12H,1-2,5H2;2*1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYFMKTBMMXKIEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=NN1CC2CC2)(O)O.O.O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15BN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclopropylmethyl)-1H-pyrazole-5-boronic acid, dihydrate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 2-[3-(aminomethyl)piperidin-1-yl]acetate](/img/structure/B2559858.png)
![5-Methylimidazo[1,2-c]pyrimidine-2-carboxylic acid](/img/structure/B2559859.png)


![methyl 4-[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2559863.png)
![ethyl 4-({3-methyl-7-[(4-methylphenyl)methyl]-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}methyl)piperazine-1-carboxylate](/img/structure/B2559864.png)
![2,6-dichloro-N-{3-[4-(pyrimidin-2-yl)piperazin-1-yl]propyl}pyridine-3-sulfonamide](/img/structure/B2559866.png)
![6-chloro-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}pyridine-3-carboxamide](/img/structure/B2559867.png)
![2-bromo-4H,5H,6H,7H,8H-furo[3,2-c]azepine hydrochloride](/img/structure/B2559870.png)
![N-[1-(4-methoxyphenyl)ethyl]-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide](/img/structure/B2559873.png)


![(2-Methoxyphenyl)-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2559878.png)
